1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

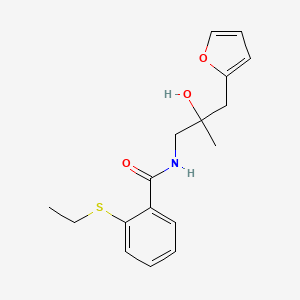

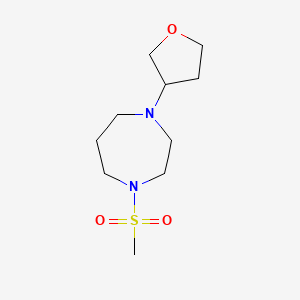

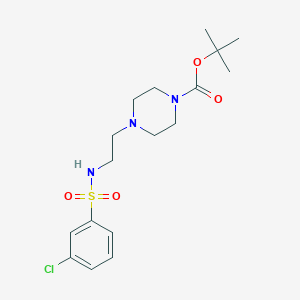

The compound “1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would include a seven-membered diazepane ring, a tetrahydrofuran ring, and a methylsulfonyl group. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the diazepane ring might undergo reactions at the nitrogen atom, and the methylsulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the diazepane and tetrahydrofuran rings might influence its solubility and stability .Scientific Research Applications

Multicomponent Reactions and Cyclization Techniques

The Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for creating 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method demonstrates the versatility of utilizing diazepane or diazocane systems in chemical synthesis, highlighting the high yield and efficiency of these reactions (Banfi et al., 2007).

Novel Catalysts for Chemical Synthesis

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that significantly enhances the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates the potential for high-efficiency, reusable catalytic processes in the creation of complex organic compounds (Goli-Jolodar et al., 2016).

Advancements in Cycloaddition Reactions

The sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions presents an innovative pathway to C-sulfonylated 1,4-diazepines. This research offers insights into the manipulation of sulfonyl groups in complex organic synthesis processes (Heo et al., 2020).

Innovative Methods for Synthesizing Isochromene Derivatives

The study on 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives showcases a method for creating spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines through cycloaddition reactions. This research highlights the potential of diazo compounds in the construction of complex molecular architectures (Ren et al., 2017).

Sulfonyl Azides in Synthesis

Sulfonyl azides are identified as valuable reagents for diazo transfer to the α-methylene position of carbonyl compounds, demonstrating their utility in the synthesis of biologically active compounds and pharmaceutical intermediates. This application underscores the importance of sulfonyl azides in facilitating complex synthesis reactions (Katritzky et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGUSIZVLRESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)